BenchChemオンラインストアへようこそ!

Cocaine.hcl

Otolaryngology Topical anesthesia Nasal surgery

Cocaine hydrochloride (CAS 53-21-4; molecular formula C₁₇H₂₁NO₄·HCl; MW 339.8 g/mol) is the hydrochloride salt of the naturally occurring tropane alkaloid (−)-cocaine, an ester-type local anesthetic (LA). Unlike all other clinically used LAs, cocaine HCl is the only agent that simultaneously produces local anesthesia and intrinsic vasoconstriction at therapeutic concentrations, a dual pharmacodynamic property arising from its inhibition of voltage-gated sodium channels (LA effect) and blockade of norepinephrine reuptake (sympathomimetic vasoconstriction).

Molecular Formula C17H22ClNO4
Molecular Weight 339.8 g/mol
Cat. No. B10847736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCocaine.hcl
Molecular FormulaC17H22ClNO4
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESCN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl
InChIInChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13-,14+,15-;/m1./s1
InChIKeyPIQVDUKEQYOJNR-RWXTUVLLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cocaine Hydrochloride Procurement: A Quantitative Differentiation Guide for Research and Clinical Formulation Scientists


Cocaine hydrochloride (CAS 53-21-4; molecular formula C₁₇H₂₁NO₄·HCl; MW 339.8 g/mol) is the hydrochloride salt of the naturally occurring tropane alkaloid (−)-cocaine, an ester-type local anesthetic (LA) [1]. Unlike all other clinically used LAs, cocaine HCl is the only agent that simultaneously produces local anesthesia and intrinsic vasoconstriction at therapeutic concentrations, a dual pharmacodynamic property arising from its inhibition of voltage-gated sodium channels (LA effect) and blockade of norepinephrine reuptake (sympathomimetic vasoconstriction) [2]. It is classified as a Schedule II controlled substance in the United States and is available as a USP/Ph. Eur. reference standard (≥99.0% purity on dried basis) and as FDA-approved pharmaceutical nasal solutions (Goprelto®, Numbrino™) at 4% w/v concentration [3][4]. The present guide provides comparator-anchored, quantitative evidence to assist scientific and procurement stakeholders in determining precisely when cocaine HCl—and not a generic substitute—is the required compound.

Why Lidocaine, Tetracaine, or Procaine Cannot Automatically Replace Cocaine Hydrochloride in Targeted Use-Cases


The assumption that any topical local anesthetic can substitute for cocaine HCl is pharmacologically unfounded and procurement-risky. Cocaine HCl possesses a combination of properties no single synthetic LA replicates: (i) intrinsic vasoconstriction mediated by norepinephrine transporter blockade—all other LAs (lidocaine, tetracaine, bupivacaine, procaine) are vasodilators requiring exogenous epinephrine to achieve clinically meaningful vasoconstriction [1]; (ii) a dopamine transporter (DAT) binding affinity (Ki ~300 nM) that is orders of magnitude higher than that of lidocaine or other amide LAs, a property critical in neuroscience research models [2]; and (iii) exceptionally high aqueous solubility (200 g/100 mL as the HCl salt) that far exceeds that of lidocaine HCl (~4.6 g/100 mL), bupivacaine HCl (~2.1 g/100 mL), or tetracaine HCl (~5–6 g/100 mL), enabling unique formulation and analytical standard preparation capabilities [3]. Substituting lidocaine with epinephrine may approximate the vasoconstrictive effect but introduces allergenic risk from the amide class, alters the duration profile, and entirely loses the DAT pharmacology relevant to specific research protocols. The quantitative evidence below defines the boundaries within which substitution is scientifically unsupportable.

Quantitative Differentiation Evidence: Cocaine Hydrochloride vs. Lidocaine, Tetracaine, Bupivacaine, and Procaine


Intrinsic Vasoconstriction vs. Vasodilation: Cocaine HCl Is the Sole Local Anesthetic Not Requiring Exogenous Epinephrine for Hemostasis

Every clinically used synthetic local anesthetic (lidocaine, tetracaine, bupivacaine, procaine, ropivacaine) is a vasodilator at therapeutic concentrations. Cocaine HCl is the sole LA with intrinsic vasoconstrictive activity [1]. In the everted hamster cheek pouch arteriole model, topical 5% cocaine HCl produced only a modest diameter reduction to 85% of resting arteriolar diameter, whereas locally injected 1% lidocaine with 1:100,000 epinephrine reduced arteriolar diameter to 32% of resting (p < 0.05) [2]. However, the critical differentiator is not maximal vasoconstriction magnitude but the mechanism: cocaine achieves vasoconstriction entirely without exogenous epinephrine, eliminating epinephrine-associated risks (tachycardia, hypertensive overshoot, tissue ischemia from intense vasospasm) and enabling a single-agent formulation [1]. A 2023 comprehensive review confirmed that cocaine's dual anesthetic–vasoconstrictive property remains the primary rationale for its continued clinical use in nasal procedures, with 50% of surveyed American Academy of Otolaryngology members reporting cocaine use in endoscopic sinus surgery [3].

Otolaryngology Topical anesthesia Nasal surgery Vasoconstriction Hemostasis

Dopamine Transporter (DAT) Binding Affinity: Cocaine HCl Outranks All Other Local Anesthetics by Orders of Magnitude

Cocaine HCl binds the dopamine transporter (DAT) with a Ki of approximately 300 nM, inhibiting dopamine reuptake at sub-micromolar concentrations [1]. In contrast, the local anesthetics lidocaine, procaine, and tetracaine show substantially weaker DAT affinity. Wilcox et al. (1999) established the DAT affinity rank order in rhesus monkey brain as: cocaine > dimethocaine > tetracaine > procaine ≥ chloroprocaine > lidocaine [2]. Dimethocaine, the closest DAT-binding LA comparator, exhibited a Ki of 1.4 µM (approximately 4.7-fold weaker than cocaine) for [³H]CFT binding [3]. At a maximally tested concentration of 100 µM, lidocaine inhibited dopamine uptake by only 8–30%, compared to full inhibition by cocaine at sub-micromolar concentrations [3]. In vivo microdialysis confirmed this functional hierarchy: cocaine (0.1 mM) produced a 12-fold increase in striatal dialysate dopamine in awake rats, whereas lidocaine (1 mM) produced a 30% decrease in dopamine efflux, consistent with its negligible DAT activity [3]. Lidocaine is explicitly noted in the literature as lacking cocaine's strong DAT affinity, rendering it an inadequate proxy in any protocol reliant on DAT pharmacology [4].

Neuroscience Dopamine transporter DAT binding Drug discrimination Cocaine research

Aqueous Solubility: Cocaine Hydrochloride Solubility Exceeds That of Lidocaine, Bupivacaine, and Tetracaine by 20- to 100-Fold

Cocaine hydrochloride exhibits a measured aqueous solubility of 200 g per 100 mL at ambient temperature, equivalent to 2,000 mg/mL [1][2]. By comparison, lidocaine hydrochloride has a reported solubility of approximately 46 mg/mL (4.6 g/100 mL), bupivacaine hydrochloride approximately 21 mg/mL (2.1 g/100 mL), and tetracaine hydrochloride approximately 50–60 mg/mL (5–6 g/100 mL) [3][4]. This represents an approximately 43-fold solubility advantage over lidocaine HCl, a 95-fold advantage over bupivacaine HCl, and a 33- to 40-fold advantage over tetracaine HCl. The BP/Ph. Eur. monograph classifies cocaine HCl as 'very soluble in water,' consistent with this extreme hydrophilicity, which is a function of the protonated tertiary amine forming a strongly hydrated hydrochloride salt [1]. This solubility property has practical implications: cocaine HCl can be prepared as highly concentrated stock solutions for analytical calibration standards without organic co-solvents that might interfere with chromatographic separation or biological assay systems .

Formulation science Analytical chemistry Solubility Reference standard preparation Pharmaceutical compounding

Topical Anesthetic Potency Ranking: Cocaine HCl Ranks Second Only to Tetracaine Among Clinically Serviceable Topical Anesthetics

In the definitive human topical anesthesia study by Adriani and Zepernick (JAMA, 1964), over 40 candidate topical anesthetic agents were evaluated on human tongue mucosa using electrical stimulation threshold as the quantitative endpoint. The resulting serviceability ranking identified tetracaine, cocaine, dibucaine, lidocaine, dyclonine, and hexylcaine as the most effective compounds, with a maximum effective concentration existing for each beyond which no further enhancement of activity was observed [1]. In a more recent randomized controlled comparison of nasal mucosal anesthesia (Noorily et al., 1995), three agents were directly compared: 4% cocaine, 2% lidocaine in oxymetazoline, and 1% tetracaine in oxymetazoline. Tetracaine produced significantly greater increases in sensation threshold and decreases in pain perception than both lidocaine and cocaine at 10 and 70 minutes post-application (p < 0.05) [2]. Cocaine's differentiating value, however, lies not in being the most potent topical agent but in being the only agent among the top-ranked topical anesthetics that provides vasoconstriction intrinsically, obviating the addition of a separate vasoconstrictor that, as the Adriani study demonstrated, neither enhances nor prolongs the anesthetic effect of topical agents [1][3].

Topical anesthesia Mucosal anesthesia Comparative potency Otolaryngology Nasal procedures

Regulatory Differentiation: Cocaine HCl Is the Only Local Anesthetic with FDA-Approved Single-Agent Nasal Solution Products (Goprelto®, Numbrino™)

Cocaine hydrochloride nasal solution received FDA approval in two branded products: Goprelto® (NDA 209963, approved December 2017) and Numbrino™ (approved January 2020) [1][2]. Both are 4% cocaine hydrochloride solutions (40 mg/mL, equivalent to 35.6 mg/mL cocaine base) indicated for induction of local anesthesia of mucous membranes for diagnostic and surgical procedures in the nasal cavities of adults [2]. No other local anesthetic has an FDA-approved single-agent nasal product for this combined anesthetic–vasoconstrictive indication; alternatives such as lidocaine nasal formulations generally require combination with a vasoconstrictor (e.g., lidocaine with oxymetazoline or phenylephrine). Patent-protected formulations (US 11,040,032; US 10,231,961) describe ready-to-use 4% cocaine HCl compositions with specific preservative and pH parameters that maintain >90% of original cocaine HCl concentration after 6 months of storage at 23–27 °C and 55–65% RH [3]. This regulatory exclusivity and defined stability profile differentiate pharmaceutical-grade cocaine HCl from compounded lidocaine–vasoconstrictor mixtures used off-label for nasal procedures.

FDA approval Regulatory compliance Pharmaceutical formulation Nasal anesthesia Goprelto Numbrino

Cocaine Hydrochloride: Evidence-Based Application Scenarios Where Substitution Is Contraindicated


Nasal and Sinus Surgical Procedures Requiring Simultaneous Topical Anesthesia and Hemostasis Without Exogenous Vasoconstrictors

In functional endoscopic sinus surgery (FESS) and other trans-nasal procedures, cocaine HCl 4% solution is applied via medication-soaked pledgets to achieve concurrent mucosal anesthesia and surgical field hemostasis. This dual effect, documented in otolaryngology practice surveys where 50% of AAO-HNS members reported cocaine use in endoscopic sinus surgery [1], is pharmacologically distinct from lidocaine–epinephrine combinations: cocaine's vasoconstriction is mediated by norepinephrine transporter inhibition rather than direct α-adrenergic agonism, avoiding the intense vasospasm and rebound hyperemia associated with topical epinephrine [2]. The 2023 Cureus review confirms that the short latency, adequate duration (~30–60 min), and inherent vasoconstrictive and decongestive capabilities make cocaine a valuable anesthetic for clinical nasal procedures where a single-agent solution is preferred [1].

Neuroscience Research Requiring Canonical DAT Pharmacology: Cocaine HCl as the Gold-Standard Reference Compound

For in vitro and in vivo studies of dopamine transporter function, cocaine HCl (DAT Ki ~300 nM) is the definitive reference compound against which novel DAT ligands are benchmarked [3]. The Wilcox et al. (1999) rank order—cocaine > dimethocaine > tetracaine > procaine ≥ chloroprocaine > lidocaine—demonstrates that no other clinically available LA matches cocaine's DAT affinity [4]. In microdialysis studies, cocaine (0.1 mM) produces a 12-fold increase in striatal dopamine, whereas lidocaine (1 mM) produces a 30% decrease [5]. Substituting lidocaine in DAT-focused experimental protocols would fail to engage the target and invalidate the model. Cocaine HCl is therefore the irreplaceable positive control in DAT binding, dopamine uptake inhibition, and drug discrimination behavioral paradigms.

Forensic and Analytical Reference Standard for Controlled Substance Identification and Quantification

Cocaine hydrochloride USP/Ph. Eur. reference standard (≥99.0% purity on dried basis) serves as the primary analytical benchmark for identification and quantification of cocaine in seized materials, biological specimens, and pharmaceutical quality control [6][7]. The USP monograph specifies a purity range of 99.0–101.0% C₁₇H₂₁NO₄·HCl (dried basis), with specific optical rotation −71° to −73°, identification by IR spectrophotometry against the Ph. Eur. reference spectrum, and related substances controlled by HPLC [6][7]. This degree of pharmacopoeial characterization is absent for most non-pharmaceutical-grade LA standards, making cocaine HCl USP RS the legally defensible reference material for forensic toxicology, law enforcement drug analysis, and regulated pharmaceutical quality testing .

High-Concentration Aqueous Formulation Development Taking Advantage of Exceptional Solubility

Cocaine HCl's aqueous solubility of 200 g/100 mL enables the preparation of highly concentrated stock solutions (up to 2,000 mg/mL) without organic co-solvents [8]. This property is advantageous in analytical method development where aqueous calibration curves to high concentrations are required without solvent interference, and in pharmaceutical compounding where a small application volume must deliver a high mass of active ingredient. By comparison, the best-competing LA hydrochlorides (lidocaine ~46 mg/mL, tetracaine ~50 mg/mL) cannot approach this concentration range [9]. The BP monograph additionally specifies that a 1% solution is at neutral pH (~7), which is favorable for mucosal application and minimizes formulation buffering requirements [8].

Quote Request

Request a Quote for Cocaine.hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.